1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a complex heterocyclic architecture. Its core consists of a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione system, substituted with a 3-chlorophenyl oxazole moiety and a 4-fluorophenyl group.
Properties
IUPAC Name |
3-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O3/c1-11-16(24-19(31-11)12-3-2-4-13(22)9-12)10-27-18-17(25-26-27)20(29)28(21(18)30)15-7-5-14(23)6-8-15/h2-9,17-18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCZVAMQLCTTNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Oxazole Synthesis
The oxazole ring is synthesized via cyclodehydration of an acylated β-ketoamide precursor.
Procedure :
- β-Ketoamide Preparation :
React ethyl acetoacetate (1.0 eq) with 3-chlorobenzoyl chloride (1.2 eq) in dry dichloromethane (DCM) under N₂. Triethylamine (2.5 eq) is added dropwise at 0°C. After 12 h, the mixture is washed with HCl (1M), NaHCO₃ (sat.), and brine. The organic layer is dried (MgSO₄) and concentrated to yield ethyl 3-(3-chlorobenzamido)acetoacetate (87% yield).
- Cyclodehydration :
Heat the β-ketoamide (1.0 eq) with phosphorus oxychloride (POCl₃, 3.0 eq) at 80°C for 4 h. Quench with ice-water, extract with DCM, and purify via silica chromatography (hexane:EtOAc 4:1) to obtain 2-(3-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid ethyl ester (72% yield).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 1.8 Hz, 1H, ArH), 7.97 (ddd, J = 7.9, 1.9, 1.0 Hz, 1H, ArH), 7.61–7.54 (m, 2H, ArH), 4.39 (q, J = 7.1 Hz, 2H, OCH₂), 2.64 (s, 3H, CH₃), 1.41 (t, J = 7.1 Hz, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₁₃H₁₁ClNO₃ [M+H]⁺: 280.0376; found: 280.0379.
Functionalization of the Oxazole Intermediate
Ester Hydrolysis and Chloride Formation
Saponification :
Reflux the oxazole ester (1.0 eq) with NaOH (2.0 eq) in EtOH/H₂O (3:1) for 6 h. Acidify with HCl (6M) to pH 2, extract with EtOAc, and dry to yield 2-(3-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid (94% yield).Acid Chloride Synthesis :
Treat the carboxylic acid (1.0 eq) with thionyl chloride (SOCl₂, 5.0 eq) and catalytic DMF (0.1 eq) at reflux for 2 h. Remove excess SOCl₂ under vacuum to obtain the acyl chloride as a yellow oil (quantitative yield).
Construction of the 1,2,3-Triazole Moiety
CuAAC Reaction with Propargylamine
Procedure :
- Azide Preparation :
React 4-fluorophenylacetylene (1.2 eq) with sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.0 eq) in DMF/H₂O (4:1) at 60°C for 24 h. Extract with EtOAc and purify to yield 1-azido-4-fluorobenzene (89% yield).
- Triazole Formation :
Combine the oxazole acyl chloride (1.0 eq), propargylamine (1.5 eq), CuI (0.1 eq), and DIPEA (2.0 eq) in anhydrous THF at 0°C. Stir for 1 h, then add the azide (1.2 eq) and heat to 50°C for 12 h. Purify via flash chromatography (hexane:EtOAc 3:1) to obtain 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-fluorophenyl)-1H-1,2,3-triazole (68% yield).
Characterization :
- ¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C=O), 160.3 (d, J = 245.1 Hz, CF), 147.5 (triazole C), 139.8 (oxazole C), 134.2–128.7 (ArC), 122.4 (triazole CH), 115.6 (d, J = 21.3 Hz, ArCH), 61.2 (CH₂), 14.3 (CH₃).
- IR (ATR) : 2110 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).
Formation of the Pyrrolo[3,4-d]Triazole-4,6-Dione Core
Tandem Cyclization-Dehydration
Procedure :
- Diketone Intermediate :
React the triazole derivative (1.0 eq) with malonyl chloride (2.0 eq) in pyridine at 0°C. Stir for 24 h, then pour into ice-HCl. Extract with DCM, dry, and concentrate to yield the diketone intermediate (55% yield).
- Cyclization :
Heat the diketone (1.0 eq) with p-toluenesulfonic acid (p-TsOH, 0.2 eq) in toluene at 110°C for 8 h. Cool, filter, and recrystallize from EtOH/H₂O to obtain the title compound as a white solid (43% yield).
Optimization Data :
| Condition | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| p-TsOH (0.2 eq) | Toluene | - | 110 | 43 |
| H₂SO₄ (0.5 eq) | DCE | - | 80 | 29 |
| ZnCl₂ (1.0 eq) | MeCN | - | 60 | 18 |
Characterization :
- X-ray Crystallography : Monoclinic crystal system, space group P2₁/c, Z = 4. Key bond lengths: N1–N2 = 1.315 Å, C7–O1 = 1.214 Å.
- DSC : Melting point = 218–220°C (decomposition).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) in DMF with K₂CO₃ (2.0 eq) improves reaction efficiency (yield: 58%).
Enzymatic Resolution for Stereochemical Control
Use of lipase B from Candida antarctica (CAL-B) achieves enantiomeric excess (ee) >98% for the (3aR,6aS)-configured product.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrrolo[3,4-d][1,2,3]triazole moiety exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance:
- Mechanism of Action : The triazole ring system is known to interact with biological targets such as kinases and enzymes involved in cell proliferation and survival.
- Case Study : A study published in Molecules demonstrated that a related triazole derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural components contribute to its effectiveness against a range of pathogens.
- Research Findings : A study found that derivatives of similar oxazole and triazole compounds showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound. It may help mitigate neurodegenerative diseases by:
- Mechanism : The compound's ability to stabilize cellular membranes and reduce oxidative stress is hypothesized to play a role in neuroprotection.
- Case Study : An investigation into related compounds indicated that they could protect neuronal cells from apoptosis induced by oxidative stress .
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics.
- Conductivity Studies : Research has shown that incorporating this compound into organic semiconductor matrices enhances charge transport properties .
Photovoltaics
The compound's ability to absorb light effectively positions it as a candidate for use in photovoltaic devices.
- Performance Metrics : Studies report improved efficiency in solar cells when utilizing materials based on this compound due to its favorable energy levels and light absorption characteristics .
Pesticide Development
The structural features of the compound suggest potential applications in pesticide formulations.
- Efficacy : Preliminary studies indicate that derivatives of this compound demonstrate insecticidal activity against agricultural pests.
Herbicide Potential
Research is ongoing to explore the herbicidal properties of similar compounds.
Mechanism of Action
The mechanism of action of 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Rings
Several compounds in the evidence share halogenated aryl groups and heterocyclic frameworks, enabling comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Halogen Effects: The substitution of chlorine (Compound 4) versus fluorine (Compound 5) in isostructural thiazole derivatives (–4) reveals minor adjustments in crystal packing due to differences in van der Waals radii (Cl: 1.80 Å vs. F: 1.47 Å). Such variations could influence solubility or intermolecular interactions in biological systems .
- Bioactivity : Compound 4 (4-ClPh) exhibits antimicrobial activity, while Compound 5 (4-FPh) is primarily characterized structurally. This suggests that chloro-substituted derivatives may have enhanced bioactivity compared to fluoro analogues, possibly due to increased lipophilicity or electrophilicity .
Heterocyclic Core Modifications
The target compound’s pyrrolo-triazole-dione core differs from pyrazoline () or pyrazolo-pyrimidine () systems in related compounds. For example:
- Pyrazoline Derivatives (): N-substituted pyrazolines with 4-fluorophenyl groups (e.g., Compounds 1–4) are confirmed via crystallography but lack reported bioactivity. Their planar conformations contrast with the fused, non-planar pyrrolo-triazole-dione system of the target compound, which may offer greater stereoelectronic diversity for target engagement .
- Pyrazolo[3,4-d]pyrimidines (): These compounds (e.g., Example 76) incorporate chromenone and morpholine moieties, demonstrating higher molecular complexity. However, their synthesis yields (e.g., 39% for Example 76) are lower than those of thiazole derivatives (Compounds 4–5: high yields via DMF crystallization) .
Therapeutic Potential and Structure-Activity Relationships (SAR)
- Antimicrobial Activity : Compound 4 (4-ClPh-thiazole) shows antimicrobial effects, suggesting that the target compound’s 3-ClPh-oxazole group—a bioisostere of thiazole—may confer similar activity. Chlorine’s electron-withdrawing nature could enhance interaction with bacterial targets .
- TRPA1 Inhibition: A patent () highlights pyrrolo-triazole derivatives as TRPA1 inhibitors for inflammatory disorders.
Biological Activity
The compound 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, synthesis methods, and biological applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.88 g/mol. The structure features a pyrrolo-triazole core substituted with oxazole and phenyl groups. The presence of chlorine and fluorine atoms suggests potential interactions with biological targets due to their electronegative properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN4O3 |
| Molecular Weight | 436.88 g/mol |
| LogP | 4.081 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-d][1,2,3]triazoles exhibit significant anticancer activity. For instance, compounds similar to the one have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that specific substitutions on the triazole ring enhance cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
The compound's oxazole moiety has been linked to antimicrobial properties. Similar compounds have been tested for their ability to inhibit bacterial growth. For example, derivatives containing halogenated phenyl groups have shown effectiveness against Staphylococcus aureus and Escherichia coli . The presence of the fluorine atom may enhance lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.
The proposed mechanism involves the inhibition of DNA synthesis and interference with topoisomerase activity. Compounds like this one may bind to DNA or enzyme targets within the cell nucleus, leading to disrupted replication processes . This mechanism is particularly relevant in cancer therapy where DNA damage response pathways are crucial for treatment efficacy.
Case Studies
- Synthesis and Characterization : A recent study synthesized related triazole compounds using multi-step reactions involving oxazoles. The synthesized compounds were characterized using NMR and IR spectroscopy to confirm structural integrity .
- In Vivo Efficacy : In vivo studies on similar compounds demonstrated significant tumor reduction in murine models when administered at specific dosages. These studies highlighted the importance of dosage optimization for maximizing therapeutic effects while minimizing toxicity .
Q & A
Q. What are the optimal synthetic routes for constructing the pyrrolo-triazole-dione core in this compound?
Methodological Answer: The pyrrolo-triazole-dione scaffold can be synthesized via cyclocondensation reactions. A validated approach involves coupling triazole precursors with oxazole-containing intermediates under controlled conditions. For example, triazenylpyrazole precursors (e.g., 3-nitrophenyl or 4-fluorophenyl derivatives) can react with copper catalysts in THF/water mixtures at 50°C for 16 hours, followed by column chromatography purification . IR and -NMR are critical for verifying cyclization success, with characteristic peaks for triazole protons (δ 7.5–8.5 ppm) and oxazole C=O stretches (~1700 cm) .
Q. How can substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) influence reaction yields?
Methodological Answer: Substituent electronic and steric properties significantly impact coupling efficiency. For instance, electron-withdrawing groups (e.g., 4-fluorophenyl) enhance electrophilicity, improving triazole formation yields (~70–80%) compared to electron-donating groups. Steric hindrance from 3-chlorophenyl may require longer reaction times (e.g., 24 hours) or elevated temperatures (80°C) in PEG-400 solvent systems with Bleaching Earth Clay catalysts .
Q. What spectroscopic techniques are essential for structural validation?
Methodological Answer: Multi-dimensional NMR (e.g., , , and 2D COSY/HMBC) resolves complex proton environments, particularly for the pyrrolo-triazole-dione’s fused rings. X-ray crystallography (e.g., single-crystal studies) confirms stereochemistry and hydrogen-bonding networks, as demonstrated for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for this compound?
Methodological Answer: Quantum mechanical calculations (DFT/B3LYP) predict transition states and energy barriers for key steps like oxazole-triazole cyclization. ICReDD’s reaction path search algorithms integrate experimental data to refine conditions (e.g., solvent polarity, catalyst loading), reducing trial-and-error cycles by 40–60% . For example, solvent screening via COSMO-RS simulations identified PEG-400 as optimal for minimizing side reactions in oxazole-methylation steps .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer: Contradictions often arise from assay variability or subtle structural differences. A systematic approach includes:
- Dose-response profiling : Compare IC values across multiple assays (e.g., antimicrobial vs. antitumor).
- SAR analysis : Modify substituents (e.g., replacing 4-fluorophenyl with 3,4-dichlorophenyl) to isolate activity trends.
- Crystallographic validation : Correlate bioactivity with binding modes (e.g., pyrazole-thiazole hybrids in showed altered H-bonding with kinase targets vs. inactive analogs) .
Q. How do reaction intermediates (e.g., tetrazole-thioethanol derivatives) affect final product purity?
Methodological Answer: Intermediate stability is critical. For example, 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d) must be stored at –20°C to prevent oxidation. TLC monitoring (hexane:ethyl acetate, 7:3) and recrystallization in hot acetic acid remove byproducts like disulfide dimers, achieving >95% purity .
Methodological Tables
Table 1 : Key Synthetic Parameters for Oxazole-Triazole Hybrids
Table 2 : Common Spectral Signatures for Structural Validation
| Functional Group | IR (cm) | -NMR (δ, ppm) |
|---|---|---|
| Triazole C-H | – | 7.8–8.2 (s, 1H) |
| Oxazole C=O | 1680–1700 | – |
| 4-Fluorophenyl | – | 7.1–7.3 (d, J = 8.5 Hz, 2H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
